6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its photophysical properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines, including 6-ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenylpyrazolo[1,5-a]-pyrimidine
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- 6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]-pyrimidine
Uniqueness
6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific structural modifications, which confer distinct photophysical properties and biological activities . These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
903860-65-1 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-ethyl-5-methyl-2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19N3O/c1-3-17-14(2)22-20-18(15-10-6-4-7-11-15)19(23-24(20)21(17)25)16-12-8-5-9-13-16/h4-13,23H,3H2,1-2H3 |
InChI Key |
DWFMVJVQLRMACU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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